SRS11-92

概要

準備方法

SRS11-92は、フェロスタチン-1の誘導体として合成されます。合成経路には、フェロスタチン-1構造の修飾が含まれ、その効力と安定性を強化します。具体的な反応条件と工業生産方法は、所有権があり、公開文献では広く開示されていません。 この化合物は、研究目的でさまざまな量で入手可能であることが知られています .

化学反応の分析

SRS11-92は、主にフェロプトーシス阻害剤としての役割に関連する反応を起こします。それは、活性酸素種と鉄と相互作用して、フェロプトーシスの主要なプロセスである脂質過酸化を防ぎます。これらの反応で使用される一般的な試薬には、エラスタチンやその他のフェロプトーシス誘導剤が含まれます。 これらの反応から生成される主な生成物は、通常、活性酸素種の阻害型と安定化された細胞成分です .

科学研究への応用

This compoundは、幅広い科学研究への応用があります。

化学: フェロプトーシスのメカニズムを研究し、新しいフェロプトーシス阻害剤を開発するために使用されます。

生物学: 酸化ストレスと脂質過酸化が細胞死における役割を理解するのに役立ちます。

医学: this compoundは、神経変性疾患、脳卒中、および酸化ストレスと炎症を伴うその他の疾患における潜在的な治療用途について調査されています。

科学的研究の応用

SRS11-92 has a wide range of scientific research applications:

Chemistry: It is used to study the mechanisms of ferroptosis and to develop new ferroptosis inhibitors.

Biology: It helps in understanding the role of oxidative stress and lipid peroxidation in cell death.

Medicine: this compound is being investigated for its potential therapeutic applications in neurodegenerative diseases, stroke, and other conditions involving oxidative stress and inflammation.

Industry: The compound is used in the development of new drugs and therapeutic agents targeting ferroptosis .

作用機序

SRS11-92は、脂質過酸化の予防を通じて、フェロプトーシスを阻害することでその効果を発揮します。それは、活性酸素種と鉄と相互作用して、細胞成分を安定化させ、細胞死を防ぎます。関与する分子標的には、グルタチオンペルオキシダーゼ4(GPx4)、核因子赤血球系2関連因子2(Nrf2)、およびヘムオキシゲナーゼ-1(HO-1)が含まれます。 これらの経路は、酸化ストレスと炎症を軽減する上で非常に重要です .

類似の化合物との比較

This compoundは、フェロスタチン-1とその類似体など、他のフェロプトーシス阻害剤と比較されます。これらの化合物はすべてフェロプトーシスを阻害しますが、this compoundは、その効力と安定性の向上で注目されています。類似の化合物には、次のものがあります。

フェロスタチン-1: this compoundの親化合物であり、フェロプトーシス阻害効果で知られています。

リプロックスタチン-1: 異なる化学構造を持つ別の強力なフェロプトーシス阻害剤です。

iFSP1: フェロプトーシス抑制タンパク質1(FSP1)の選択的阻害剤であり、異なるメカニズムによってフェロプトーシスも防ぎます .

This compoundは、前臨床モデルでの改善された有効性と、酸化ストレスと炎症を伴うさまざまな疾患における治療用途の可能性により際立っています。

類似化合物との比較

SRS11-92 is compared with other ferroptosis inhibitors such as ferrostatin-1 and its analogs. While all these compounds inhibit ferroptosis, this compound is noted for its enhanced potency and stability. Similar compounds include:

Ferrostatin-1: The parent compound of this compound, known for its ferroptosis inhibitory effects.

Liproxstatin-1: Another potent ferroptosis inhibitor with a different chemical structure.

iFSP1: A selective inhibitor of ferroptosis suppressor protein 1 (FSP1), which also prevents ferroptosis through a different mechanism .

This compound stands out due to its improved efficacy in preclinical models and its potential for therapeutic applications in various diseases involving oxidative stress and inflammation.

特性

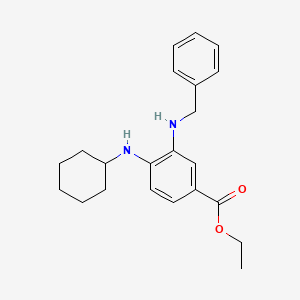

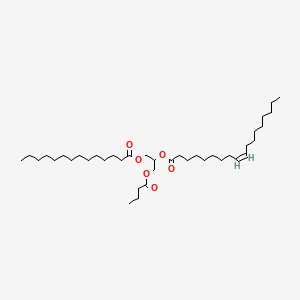

IUPAC Name |

ethyl 3-(benzylamino)-4-(cyclohexylamino)benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28N2O2/c1-2-26-22(25)18-13-14-20(24-19-11-7-4-8-12-19)21(15-18)23-16-17-9-5-3-6-10-17/h3,5-6,9-10,13-15,19,23-24H,2,4,7-8,11-12,16H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHQAJFNLPQULSV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=C(C=C1)NC2CCCCC2)NCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4Z,7Z,10Z,13Z,16Z,19Z-docosahexaenoic acid, 2,3-bis[[(9Z)-1-oxo-9-octadecen-1-yl]oxy]propyl ester](/img/structure/B3026207.png)

![4Z,7Z,10Z,13Z,16Z,19Z-docosahexaenoic acid, 2-[(1-oxohexadecyl)oxy]-1-[[(1-oxohexadecyl)oxy]methyl]ethyl ester](/img/structure/B3026211.png)

![Octadecanoic acid, 2,3-bis[(1-oxohexadecyl)oxy]propyl ester](/img/structure/B3026212.png)

![2,3-Bis[[(Z)-hexadec-9-enoyl]oxy]propyl (Z)-octadec-9-enoate](/img/structure/B3026217.png)

![Docosanoic acid, 2-hydroxy-3-[(1-oxotetradecyl)oxy]propyl ester](/img/structure/B3026219.png)

![(5'Z,8'Z,11'Z,14'Z,17'Z)-5Z,8Z,11Z,14Z,17Z-eicosapentaenoic acid, 1,1'-[1-[[(1-oxohexadecyl)oxy]methyl]-1,2-ethanediyl] ester](/img/structure/B3026221.png)

![Octadecanoic acid, 3-hydroxy-2-[(1-oxododecyl)oxy]propyl ester](/img/structure/B3026226.png)

![9Z,12Z-octadecadienoic acid, 2-[(1-oxohexadecyl)oxy]-3-[[1-oxo-9Z-octadecen-1-yl]oxy]propyl ester](/img/structure/B3026228.png)

![[2-[(Z)-Docos-13-enoyl]oxy-3-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-docos-13-enoate](/img/structure/B3026229.png)